1,2,4-oxadiazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two carbon atoms, one oxygen atom, and two nitrogen atoms. These compounds are considered bioisosteres of amides and esters, making them attractive building blocks in medicinal chemistry. [] They exhibit diverse pharmacological activities, making them relevant to various research fields. []
3-(Piperazin-1-ylmethyl)-1,2,4-oxadiazole is a chemical compound notable for its unique structural features, which include a piperazine ring linked to a 1,2,4-oxadiazole moiety. This compound has garnered interest in various fields of research due to its potential biological activities and applications in medicinal chemistry. It is classified under oxadiazole derivatives, which are recognized for their diverse pharmacological properties.
3-(Piperazin-1-ylmethyl)-1,2,4-oxadiazole falls under the category of heterocyclic compounds, specifically oxadiazoles. These compounds are characterized by the presence of nitrogen and oxygen atoms in their ring structures, which contribute to their reactivity and biological activity.
The synthesis of 3-(Piperazin-1-ylmethyl)-1,2,4-oxadiazole typically involves several methods:
The reactions typically require specific conditions such as temperature control, choice of solvents (e.g., methanol), and the presence of catalysts like sulfuric acid or potassium carbonate. The purification of the synthesized compounds often involves techniques such as column chromatography.
The molecular structure of 3-(Piperazin-1-ylmethyl)-1,2,4-oxadiazole can be represented by its IUPAC name and structural formula:
The compound features a piperazine ring (a six-membered ring containing two nitrogen atoms) bonded to a 1,2,4-oxadiazole moiety (a five-membered ring containing two nitrogen atoms and one oxygen atom).
The InChI key for this compound is MDOBOBNAJKRPAR-UHFFFAOYSA-N. The molecular weight is approximately 168.20 g/mol.
3-(Piperazin-1-ylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions:
These reactions typically require controlled conditions to avoid side reactions. For example:
The mechanism of action for 3-(Piperazin-1-ylmethyl)-1,2,4-oxadiazole primarily relates to its interactions at the molecular level with biological targets. Research indicates potential mechanisms involving:
Data from studies suggest that these mechanisms could lead to significant therapeutic effects against various pathogens.
3-(Piperazin-1-ylmethyl)-1,2,4-oxadiazole is typically a solid at room temperature with specific melting points depending on purity and synthesis methods.
The compound exhibits notable stability under normal conditions but may react under extreme pH or temperature conditions. Its solubility characteristics vary based on solvents used in synthesis or purification processes.
Relevant data includes:
3-(Piperazin-1-ylmethyl)-1,2,4-oxadiazole has several scientific applications:
The 1,2,4-oxadiazole heterocycle—a five-membered ring featuring one oxygen and two nitrogen atoms—emerged as a pivotal scaffold in medicinal chemistry following its initial synthesis by Tiemann and Krüger in 1884 [3] [10]. Early applications were limited until the mid-20th century, when its unique physicochemical properties garnered attention. The ring’s metabolic stability stems from resistance to enzymatic degradation and hydrolytic cleavage, contrasting with the labile nature of traditional ester and amide functionalities. This stability, combined with balanced lipophilicity parameters (typically LogP = 1.0–2.5), enables optimal membrane permeability [1] [5].
As a bioisostere, 1,2,4-oxadiazole effectively mimics carboxylate groups, forming similar hydrogen-bonding patterns with biological targets. For instance, its isosteric equivalence to esters was instrumental in developing Oxolamine, an FDA-approved antitussive drug launched in the 1960s [3] [10]. The scaffold’s geometric flexibility allows substitutions at C3 and C5 positions, enabling precise modulation of steric and electronic properties. This versatility is evident in Pleconaril (antiviral) and Ataluren (Duchenne muscular dystrophy), where the oxadiazole core enhances target engagement while mitigating rapid clearance [1] [5]. Modern synthetic methodologies, including microwave-assisted cyclization and transition-metal catalysis, have streamlined the production of diverse derivatives, accelerating structure-activity relationship (SAR) studies [1] [3].
Table 1: Key Historical Milestones in 1,2,4-Oxadiazole Chemistry
Year | Milestone | Significance |
---|---|---|
1884 | First synthesis by Tiemann & Krüger | Initial characterization as "furo[ab1]diazoles" |
1960s | Development of Oxolamine | First therapeutic application (antitussive) |
2011 | Isolation of Phidianidine A/B from Phidiana militaris | Discovery of natural 1,2,4-oxadiazoles with cytotoxic activity |
2015–2024 | Multifunctional derivatives for Alzheimer’s/leishmaniasis | Proof-of-concept for scaffold utility in complex diseases |
Piperazine—a diazacycloalkane with two nitrogen atoms at positions 1 and 4—confers exceptional pharmacokinetic advantages when integrated into drug scaffolds. Its presence in over 20% of CNS-active drugs stems from two key properties: water solubility enhancement via protonation of nitrogens (pKa ~9.8 for N1 and ~5.6 for N4) and blood-brain barrier penetration due to moderate lipophilicity [2] [6]. In antidepressants like aripiprazole, piperazine serves as a conformational anchor, enabling optimal orientation for receptor binding while reducing off-target interactions [2] [9].
When appended to the 1,2,4-oxadiazole scaffold, piperazine mitigates the latter’s inherent hydrophobicity. The methylene bridge (–CH₂–) in 3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole provides spatial separation, allowing independent optimization of target affinity and pharmacokinetics. This structural motif increases molecular polar surface area (TPSA ≈ 40 Ų), enhancing aqueous solubility without compromising passive diffusion [4] [6]. Piperazine’s nitrogen atoms also serve as hydrogen-bond acceptors, facilitating interactions with residues in enzymatic clefts (e.g., acetylcholinesterase’s peripheral anionic site) [7]. In pesticide design, piperazine-linked oxadiazoles exhibit improved translocation in plant tissues, demonstrating the moiety’s role in bioavailability beyond mammalian systems [4].
The fusion of piperazine with 1,2,4-oxadiazole represents a strategic evolution in heterocyclic drug design, yielding hybrids with synergistic bioactivity. Key milestones include:
Table 2: Bioactive Derivatives of 3-(Piperazin-1-ylmethyl)-1,2,4-Oxadiazole
Compound | Biological Activity | Potency (IC₅₀/EC₅₀) | Mechanistic Insight |
---|---|---|---|
2b | Acetylcholinesterase inhibition | 0.0012 µM | Dual binding to catalytic site and PAS |
Ox1 | Antileishmanial (vs. L. infantum) | 18.7 (SI, promastigotes) | Mitochondrial depolarization |
3cc | Antitumor (HepG2 cells) | 2.98 µM | Necrosis induction via ROS overproduction |
4 | Antiviral (Tobacco mosaic virus) | 82% inhibition at 100 µg | Unknown |
Recent synthetic breakthroughs enable C5 diversification of the oxadiazole ring while preserving the piperazine moiety. Microwave-assisted coupling using tert-butoxycarbonyl (Boc)-protected piperazines followed by deprotection yields derivatives with >85% purity [8]. In silico profiling confirms drug-likeness: molecular weight (MW = 220–350 Da), LogP (1.5–3.0), and hydrogen-bond donors (HBD = 0–2) align with Lipinski’s Rule of Five [8] [10].
Table 3: Advantages of Hybrid Scaffold in Drug Design
Property | 1,2,4-Oxadiazole Contribution | Piperazine Contribution | Hybrid Advantage |
---|---|---|---|
Solubility | Low (cLogP ≈ 2.5) | High (aqueous solubilization) | Balanced lipophilicity/hydrophilicity |
Metabolic Stability | High (resists esterases) | Moderate (N-oxidation possible) | Extended plasma half-life |
Synthetic Versatility | Functionalization at C3/C5 | N1/N4 alkylation/acylation | Diverse SAR exploration |
Target Engagement | Bioisosteric mimicry of carboxylates | Cationic interactions at physiological pH | Multi-target potential |
Future trajectories include exploiting the scaffold’s multitarget capability for Alzheimer’s disease (combining AChE inhibition, MAO-B suppression, and antioxidant activity) and antimicrobial resistance [7] [8]. Quantum mechanical studies predict enhanced dipole moments (4–6 Debye) in halogenated derivatives, potentially improving target affinity [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1